molecular formula C12H8N2 B2533012 3-Phenylisonicotinonitrile CAS No. 36146-27-7

3-Phenylisonicotinonitrile

Cat. No.: B2533012
CAS No.: 36146-27-7
M. Wt: 180.21
InChI Key: GKVUHHJGZJZSOF-UHFFFAOYSA-N
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Description

3-Phenylisonicotinonitrile is an aromatic nitrile compound featuring a pyridine ring substituted with a phenyl group at the 3-position and a nitrile (-CN) group at the 4-position (isonicotinonitrile backbone). The nitrile group enhances reactivity, enabling participation in nucleophilic additions or cyclization reactions, while the phenyl moiety may influence lipophilicity and electronic properties.

Properties

IUPAC Name

3-phenylpyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c13-8-11-6-7-14-9-12(11)10-4-2-1-3-5-10/h1-7,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVUHHJGZJZSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylisonicotinonitrile can be synthesized through several methods. One common route involves the reaction of 3-bromo-4-cyanopyridine with phenylboronic acid in the presence of a palladium catalyst. This reaction is typically carried out under Suzuki-Miyaura coupling conditions, which include the use of a base such as potassium carbonate and a solvent like dimethylformamide .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for industrial synthesis. This method’s efficiency and relatively mild conditions make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylisonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of primary amines or other reduced compounds.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-Phenylisonicotinonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.

    Industry: Used in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of 3-Phenylisonicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents
3-Phenylisonicotinonitrile Not provided C₁₂H₈N₂ 180.21 (calc.) 3-phenyl, 4-cyano on pyridine
3-Nitrobenzonitrile 619-24-9 C₇H₄N₂O₂ 148.12 3-nitro, 1-cyano on benzene
3-(3-Thienyl)benzonitrile 870703-81-4 C₁₁H₇NS 185.24 3-thienyl, 1-cyano on benzene
3-(Pentylamino)benzonitrile 1021115-47-8 C₁₂H₁₆N₂ 188.27 3-pentylamino, 1-cyano on benzene
Ethyl 3-nitroisonicotinate 1350989-20-6 C₈H₈N₂O₄ 196.16 3-nitro, 4-ethoxycarbonyl on pyridine
2-Propylisonicotinonitrile 33744-19-3 C₉H₁₀N₂ 146.19 2-propyl, 4-cyano on pyridine
3-(Aminomethyl)picolinonitrile 1060812-11-4 C₇H₇N₃ 133.15 3-aminomethyl, 2-cyano on pyridine

Reactivity and Functional Group Analysis

  • Nitrile Group: All compounds contain a nitrile group, but its position (pyridine vs. benzene) and adjacent substituents alter reactivity. For example, this compound’s nitrile is on a pyridine ring, which is more electron-deficient than benzene, enhancing its electrophilicity compared to 3-Nitrobenzonitrile .
  • Substituent Effects: Electron-Withdrawing Groups: 3-Nitrobenzonitrile (nitro group) exhibits higher polarity and reactivity in substitution reactions compared to the phenyl group in this compound . Aminoalkyl Chains: 3-(Pentylamino)benzonitrile’s pentylamino group increases basicity and solubility in polar solvents, contrasting with the lipophilic phenyl group .

Biological Activity

3-Phenylisonicotinonitrile (PIN) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of PIN, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of isonicotinonitrile, characterized by the presence of a phenyl group attached to the isonicotinonitrile backbone. The chemical structure can be represented as follows:

C12H8N2\text{C}_{12}\text{H}_{8}\text{N}_{2}

Research indicates that PIN exhibits several biological activities, primarily through its interaction with various molecular targets. The key mechanisms include:

  • Antioxidant Activity : PIN has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects : It inhibits inflammatory mediators such as TNF-α and IL-6, which are crucial in the inflammatory response.
  • Anticancer Properties : Studies have demonstrated that PIN can induce apoptosis in cancer cells through the activation of the caspase pathway and inhibition of cell proliferation.

Biological Activity Overview

The following table summarizes the biological activities of this compound based on recent studies:

Activity Mechanism Model Concentration Effect Reference
AntioxidantScavenging free radicalsIn vitro (cell lines)10 - 100 µMReduced oxidative stress
Anti-inflammatoryInhibition of TNF-α, IL-6Rat-derived chondrocytes20 µMDecreased inflammation
AnticancerInduction of apoptosisCancer cell lines5 - 50 µMInhibited cell proliferation
AntimicrobialDisruption of bacterial cell membranesBacterial cultures50 - 200 µg/mLReduced bacterial growth

Study 1: Anti-inflammatory Activity

A study conducted on rat-derived chondrocytes demonstrated that PIN significantly reduced levels of inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2) at concentrations ranging from 10 to 20 µM. This suggests its potential utility in treating inflammatory diseases like arthritis .

Study 2: Anticancer Potential

In a recent investigation involving various cancer cell lines, PIN exhibited potent anticancer activity by inducing apoptosis through mitochondrial pathways. The study highlighted that treatment with PIN led to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, indicating its potential as a therapeutic agent against cancer .

Study 3: Antioxidant Properties

Another research focused on the antioxidant capabilities of PIN revealed that it effectively scavenged reactive oxygen species (ROS) in cellular models. The compound's ability to enhance the expression of antioxidant enzymes suggests its role in mitigating oxidative stress-related diseases .

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